Product packaging for 1-Amino-3-(2,2,2-trifluoroethyl)urea(Cat. No.:CAS No. 1094561-65-5)

1-Amino-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B2619077
CAS No.: 1094561-65-5
M. Wt: 157.096
InChI Key: NOTCAMCNFOCZPL-UHFFFAOYSA-N
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Description

1-Amino-3-(2,2,2-trifluoroethyl)urea (CAS: 1094561-65-5) is a specialty urea derivative of significant interest in modern medicinal chemistry and drug discovery research. The compound features a 2,2,2-trifluoroethyl group, a moiety recognized for its ability to profoundly influence the physicochemical properties and biological activity of molecules . Urea derivatives are a fundamental class of compounds in pharmaceutical development due to the urea functionality's capacity to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving specific activity and modulating drug properties . Researchers utilize such compounds as key building blocks in the synthesis of more complex molecules or as core structures in structure-activity relationship (SAR) studies . The incorporation of the strongly electron-withdrawing trifluoroethyl group is a common strategy to enhance metabolic stability and adjust lipophilicity, thereby influencing a compound's absorption and permeability profile . This makes this compound a valuable reagent for investigators working in areas such as anticancer, antibacterial, and central nervous system (CNS) agent discovery, where urea-based compounds have shown proven utility . The product is supplied with a documented purity of 85% . This product is intended for research purposes in a controlled laboratory environment and is strictly classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6F3N3O B2619077 1-Amino-3-(2,2,2-trifluoroethyl)urea CAS No. 1094561-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(2,2,2-trifluoroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N3O/c4-3(5,6)1-8-2(10)9-7/h1,7H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCAMCNFOCZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094561-65-5
Record name 1-amino-3-(2,2,2-trifluoroethyl)urea
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Molecular Architecture and Spectroscopic Characterization Investigations

Advanced Spectroscopic Elucidation of 1-Amino-3-(2,2,2-trifluoroethyl)urea

Spectroscopic techniques are indispensable tools for the detailed structural analysis of organic molecules. Through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a complete picture of the connectivity, functional groups, and molecular mass of this compound can be assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The amino group (-NH₂) protons would likely appear as a broad singlet, with a chemical shift influenced by solvent and concentration due to hydrogen bonding. The protons of the urea (B33335) moiety (-NH-C(O)-NH-) are also expected to be observed as separate signals, potentially broadened, in the downfield region typical for amide and urea protons. The methylene protons (-CH₂-) adjacent to the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three neighboring fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework. The carbonyl carbon (C=O) of the urea is expected to resonate at the lowest field, typically in the range of 155-165 ppm. The methylene carbon (-CH₂-) will be split into a quartet by the three fluorine atoms. The trifluoromethyl carbon (-CF₃) will also show a quartet in its proton-decoupled spectrum due to one-bond coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. aiinmr.comnih.gov The three equivalent fluorine atoms of the trifluoromethyl group (-CF₃) in this compound are expected to produce a single signal. This signal will be split into a triplet due to coupling with the adjacent methylene protons. The chemical shift of this signal provides valuable information about the electronic environment of the trifluoromethyl group. aiinmr.com

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H6.0 - 7.5Broad Singlet-NH-C(O)-
¹H4.0 - 5.0Broad Singlet-NH₂
¹H3.8 - 4.2Quartet-CH₂-CF₃
¹³C158 - 162SingletC=O
¹³C123 - 127Quartet-CF₃
¹³C40 - 45Quartet-CH₂-
¹⁹F-70 to -75Triplet-CF₃

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Mass Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. Strong N-H stretching vibrations from the amino and urea groups are anticipated in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretch of the urea moiety, often referred to as the "amide I band," is expected around 1650-1690 cm⁻¹. The N-H bending vibrations ("amide II band") would likely appear in the 1550-1650 cm⁻¹ region. Furthermore, strong C-F stretching vibrations from the trifluoromethyl group are expected in the 1000-1350 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3200-3400N-H StretchAmino (-NH₂) and Urea (-NH-)
1650-1690C=O Stretch (Amide I)Urea
1550-1650N-H Bend (Amide II)Urea and Amino
1000-1350C-F StretchTrifluoromethyl (-CF₃)

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the carbonyl group and the loss of small neutral molecules or radicals, such as ammonia (B1221849) (NH₃) or the trifluoroethyl group. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. Studies on similar compounds like semicarbazide (aminourea) have utilized mass spectrometry for their detection and characterization. nih.govacs.orgacs.org

Solid-State Structural Analysis: X-ray Crystallography Studies

While spectroscopic methods provide valuable information about molecular structure in solution, X-ray crystallography offers a definitive view of the molecule's three-dimensional arrangement in the solid state.

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The solid-state structure of this compound is expected to be dominated by an extensive network of intermolecular hydrogen bonds. The urea and amino groups provide multiple hydrogen bond donors (-NH and -NH₂), while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are crucial in dictating the crystal packing. It is anticipated that N-H···O hydrogen bonds will be the primary interactions, leading to the formation of chains, layers, or more complex three-dimensional networks. The fluorine atoms of the trifluoromethyl group are generally considered weak hydrogen bond acceptors, but C-H···F interactions may also play a role in stabilizing the crystal structure.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), serve as a powerful tool for investigating the properties of urea (B33335) derivatives. umn.eduresearchgate.net Methodologies such as B3LYP combined with basis sets like 6-311+G* are commonly employed to determine the conformational behaviors and electronic properties of such molecules. researchgate.net These theoretical approaches allow for the optimization of molecular structures and the calculation of vibrational frequencies, providing a foundational understanding of the molecule's characteristics in a gaseous state, which can differ from solid-state experimental findings. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmalayajournal.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and potential for charge transfer within the molecule. malayajournal.org

For urea and its derivatives, the HOMO is typically localized on the oxygen and nitrogen atoms, which act as electron donors, while the LUMO is centered on the electron-accepting carbonyl group. malayajournal.orgresearchgate.net The introduction of a 2,2,2-trifluoroethyl group is expected to influence these orbitals significantly. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group would likely lower the energy levels of both the HOMO and LUMO, potentially altering the reactivity profile of the molecule compared to unsubstituted urea. DFT calculations are essential for precisely quantifying these energies and visualizing the orbital distributions. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Urea Derivatives (Illustrative)
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Urea (generic)-5.28-1.274.01
Aromatic Urea Derivative-6.15-1.554.60
1-Amino-3-(2,2,2-trifluoroethyl)urea (Predicted Trend)LoweredLoweredPotentially Altered

The conformation of urea derivatives is largely dictated by rotation around the C-N bonds, which exhibit partial double-bond character due to resonance. nih.gov This results in significant rotational barriers and distinct conformational isomers. researchgate.net For N,N'-disubstituted ureas, conformations are typically characterized as trans,trans, trans,cis, or cis,cis, with the trans,trans form often being the most stable in both solution and solid states. nih.gov

The rotational barrier around the C-N bond in alkyl-substituted ureas is generally in the range of 8 to 11 kcal/mol. researchgate.net The introduction of bulky substituents can disfavor planar conformations and influence reactivity by altering the stereoelectronics of the nitrogen atoms. nih.gov For this compound, the trifluoroethyl group's size and electronic properties would play a key role in determining the preferred conformation and the energy required for rotation around the C-N bond. Theoretical calculations can predict these barriers, providing insight into the molecule's flexibility and the relative stability of its rotamers. researchgate.netreddit.com

Table 2: Calculated Rotational Barriers for C-N Bonds in Various Urea Systems
Compound TypeCalculated Rotational Barrier (kcal/mol)Method
Parent Urea8.2 - 11.5MP2 / NMR
Alkyl-substituted Ureas8.6 - 10.9DFT
N,N,N'-trimethylurea (in methanol)11.3DNMR

Computational vibrational spectroscopy is a vital technique for interpreting experimental infrared (IR) and Raman spectra. arxiv.org DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to specific motions of its atoms (e.g., stretching, bending). nih.gov These simulations provide a detailed assignment of the experimental spectral bands to particular vibrational modes. researchgate.net

For a molecule like this compound, key vibrational modes would include the C=O stretch, N-H stretches and bends, and the characteristic C-F stretches from the trifluoroethyl group. Theoretical spectra are often calculated in the harmonic approximation, which can lead to discrepancies with experimental results. researchgate.net To improve accuracy, calculated frequencies are commonly scaled by a factor (e.g., 0.961) to account for anharmonicity and other systematic errors. nih.govnih.gov Comparing the scaled theoretical spectrum with experimental data validates the computational model and confirms the molecular structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations provide a window into the time-resolved behavior of molecules in a condensed phase, such as in solution. arxiv.org These simulations model the interactions between the solute and solvent molecules over time, offering insights into processes like solvation, hydrogen bonding, and conformational changes. nih.govnih.gov

For urea and its derivatives in aqueous solution, MD simulations have been used to study their effect on water structure and dynamics. researchgate.net Urea is known to interact with water through hydrogen bonds, and simulations can quantify the strength and lifetime of these interactions. nih.gov In the case of this compound, MD simulations could elucidate how the hydrophobic trifluoroethyl group and the hydrophilic amino-urea moiety interact with surrounding water molecules. This would reveal the compound's hydration shell structure and its influence on the local water network, which are crucial for understanding its solubility and biological interactions. nih.govresearchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the formation of urea derivatives and subsequent functionalizations. researchgate.net By mapping the potential energy surface of a reaction, these models can identify intermediates, transition states, and determine activation energies, providing a deeper understanding than what is often possible through experiments alone.

Urea Bond Formation: The synthesis of unsymmetrical ureas often proceeds through the reaction of an isocyanate with an amine. nih.govcommonorganicchemistry.com Computational transition state analysis can model this nucleophilic addition. The analysis would involve locating the transition state structure where the new N-C bond is partially formed and calculating its energy relative to the reactants. This provides the activation energy barrier, which is a key determinant of the reaction rate. For the synthesis of this compound, this could involve modeling the reaction of 2,2,2-trifluoroethyl isocyanate with hydrazine (B178648). nih.govresearchgate.net

Fluorination Reactions: Late-stage fluorination is a critical reaction in medicinal chemistry for modifying the properties of drug candidates. nih.gov Computational studies, particularly DFT, are used to investigate the mechanisms of nucleophilic fluorination reactions (Sₙ2). researchgate.net Transition state analysis can clarify the role of the fluorine source (e.g., KF), catalysts, and solvents in the reaction. researchgate.netresearchgate.net For instance, calculations can show how hydrogen bonding from a solvent or promoter can stabilize the transition state, thereby lowering the activation energy and accelerating the reaction. researchgate.net This type of analysis is crucial for optimizing reaction conditions and understanding the regioselectivity of fluorination on complex molecules. nih.gov

Understanding Catalytic Pathways in the Synthesis of Trifluoroethylated Compounds

A comprehensive review of publicly available scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies or detailed computational investigations focused on the catalytic pathways for the synthesis of trifluoroethylated compounds that directly involve or are catalyzed by this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, determining transition state energies, and predicting catalytic cycles, such analyses have not been published for this specific compound or its direct involvement in catalytic processes for synthesizing other trifluoroethylated molecules.

Research in the field of computational catalysis often focuses on understanding the mechanisms of well-established or novel synthetic routes. For the synthesis of substituted ureas, this would typically involve modeling the reaction between an isocyanate (e.g., 2,2,2-trifluoroethyl isocyanate) and an amine or hydrazine derivative. A theoretical investigation would map out the potential energy surface of the reaction, identifying the lowest energy pathway.

General Principles of Catalyzed Urea Synthesis

In the absence of specific studies on this compound, one can consider the general mechanisms for urea formation that would be the subject of such a computational study. The reaction of an isocyanate with an amine to form a urea can be catalyzed by both acids and bases. Computational studies on analogous systems, such as the amine-catalyzed formation of urethanes from isocyanates and alcohols, have provided detailed insights that could be hypothetically extended to urea formation.

A typical amine-catalyzed pathway involves the following steps, which would be modeled to determine their energetics:

Activation of the Nucleophile: The catalyst (a tertiary amine, for example) forms a hydrogen-bonded complex with the attacking nucleophile (in this case, a hydrazine derivative). This increases the nucleophilicity of the amine.

Nucleophilic Attack: The activated nucleophile attacks the electrophilic carbonyl carbon of the isocyanate. This leads to a zwitterionic tetrahedral intermediate.

Proton Transfer: An intramolecular or catalyst-assisted proton transfer occurs from the attacking nitrogen to the isocyanate nitrogen.

Product Release: The catalyst dissociates from the final urea product.

Hypothetical Computational Data Table

If a computational study were to be performed on a model catalytic reaction for the synthesis of a trifluoroethylated urea, the resulting data might be presented as shown in the interactive table below. This table is purely illustrative of the type of data generated in such studies and is not based on actual experimental or calculated results for this compound.

Table 1: Illustrative Calculated Energetics for a Hypothetical Catalyzed Urea Formation Pathway Note: These values are hypothetical and for demonstration purposes only.

Reaction Step Species Relative Energy (kcal/mol) Transition State (TS) Activation Energy (kcal/mol)
1 Reactants (Isocyanate + Amine + Catalyst) 0.0 - -
2 Reactant Complex -5.2 TS1 +15.8
3 Tetrahedral Intermediate -12.5 TS2 +8.1
4 Product Complex -25.0 - -
5 Products (Urea + Catalyst) -22.3 - -

Such a computational analysis would provide crucial insights into the rate-determining step of the reaction and allow for the rational design of more efficient catalysts. However, it must be reiterated that such specific research findings for catalytic pathways involving this compound are not currently available in the reviewed scientific literature.

Preclinical Biological Activity Investigations and Mechanistic Insights

In Vitro Mechanistic Studies of Target Engagement

Comprehensive searches did not identify any in vitro studies investigating the mechanism of action of 1-Amino-3-(2,2,2-trifluoroethyl)urea.

Enzyme Inhibition Assays and Mode of Action Characterization

There is no available information on the inhibitory activity of this compound against any enzymes, including kinases or soluble epoxide hydrolase (sEH). Consequently, data on its potency (e.g., IC50 or Ki values) and its mode of action (e.g., competitive, non-competitive) are absent from the scientific literature.

Receptor Binding Studies and Ligand-Target Interactions

No studies have been published that characterize the binding of this compound to any specific biological receptors. Therefore, details regarding its affinity, selectivity, and the nature of its interactions with potential targets are unknown.

Cellular Assays for Investigating Biological Pathways and Phenotypes

There is a lack of published research on the effects of this compound in cellular models. As a result, there is no data available concerning its impact on biological pathways or cellular phenotypes such as cell proliferation or the induction of apoptosis.

In Vivo Preclinical Pharmacological Investigations (Non-Human Studies)

No in vivo studies in animal models have been reported for this compound.

Assessment of Target Engagement in Animal Models

In the absence of in vitro target identification, there are no in vivo studies demonstrating target engagement of this compound in any animal models.

Pharmacodynamic Biomarker Analysis

Consistent with the lack of in vivo studies, there is no information on the modulation of any pharmacodynamic biomarkers in response to treatment with this compound in preclinical models.

Rational Design Strategies for Modulating Biological Activity

The rational design of novel therapeutic agents often involves a systematic approach to modify a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. For derivatives of this compound, several key strategies are employed to modulate their effects, including Structure-Activity Relationship (SAR) studies, bioisosteric replacements, and computational methods like molecular docking.

Structure-Activity Relationship (SAR) Studies of Trifluoroethyl Urea (B33335) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how different chemical modifications to a molecule influence its biological activity. For trifluoroethyl urea derivatives, these studies systematically alter parts of the molecule to identify key structural features responsible for its therapeutic effects. nih.govresearchgate.net

The core structure of these derivatives typically consists of a central urea moiety flanked by different substituents. SAR studies on analogous urea-containing compounds have demonstrated that modifications at these positions can significantly impact activity. For instance, in a series of 1,3-disubstituted urea analogues, the nature of the substituents on both sides of the urea core was found to be critical for their antimicrobial activity. humanjournals.com

Key insights from SAR studies on various urea derivatives, which can be extrapolated to trifluoroethyl ureas, include:

Substitution on Aryl Rings: In many urea-based compounds, substitutions on an attached phenyl ring are well-tolerated and can be used to fine-tune activity. researchgate.net For example, the introduction of different functional groups can alter the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with the target protein.

Nature of the Alkyl/Aryl Group: The type of group attached to the urea nitrogen atoms plays a significant role. Studies have shown that bulky, hydrophobic groups, such as an adamantyl group, are often preferred over smaller, straight-chain alkyl groups for enhanced activity in certain contexts. researchgate.net This suggests that the size and shape of the substituent are important for fitting into the binding pocket of the target enzyme or receptor.

Integrity of the Urea Moiety: The central urea group itself is often crucial for biological activity. Modifications such as replacing it with a thiourea (B124793) or a carbamate (B1207046) can lead to a significant decrease in potency, highlighting the importance of the urea structure for maintaining key interactions with the biological target. researchgate.net

A hypothetical SAR study on a series of trifluoroethyl urea derivatives might explore variations as depicted in the table below, where R1 and R2 represent different chemical groups.

Compound R1 Group R2 Group Hypothetical Biological Activity
A 2,2,2-trifluoroethylAminoBaseline
B 2,2,2-trifluoroethylPhenylIncreased
C 2,2,2-trifluoroethylAdamantylSignificantly Increased
D PhenylAminoDecreased

This table is for illustrative purposes and does not represent actual experimental data.

Bioisosteric Replacements to Optimize Molecular Properties

For this compound and its derivatives, bioisosteric replacements can be applied to several parts of the molecule:

Trifluoroethyl Group: The trifluoroethyl group itself can be considered a bioisostere. The trifluoroethylamine motif is sometimes used as a bioisosteric replacement for amides. drughunter.comu-tokyo.ac.jp The introduction of the trifluoromethyl group can increase metabolic stability by making the molecule less susceptible to enzymatic degradation. drughunter.com Furthermore, this strongly electron-withdrawing group reduces the basicity of the adjacent amine, which can be beneficial for its pharmacokinetic profile. drughunter.com

Urea Moiety: While the urea group is often essential for activity, in some cases, it can be replaced by other groups that can mimic its hydrogen bonding capabilities. Heterocyclic rings such as triazoles, imidazoles, or oxadiazoles (B1248032) are common bioisosteres for the amide and urea functionalities. drughunter.com These replacements can improve metabolic stability and other drug-like properties. drughunter.com

Amino Group: The terminal amino group could potentially be replaced with other small polar groups to modulate solubility and hydrogen bonding interactions.

The table below illustrates potential bioisosteric replacements and their intended effects on molecular properties.

Original Functional Group Potential Bioisostere Rationale for Replacement
Amide/UreaTrifluoroethylamineEnhance metabolic stability, modulate basicity. drughunter.comnih.govu-tokyo.ac.jp
HydrogenFluorineModulate electronic properties and conformation. u-tokyo.ac.jpnih.gov
Phenyl RingHeterocyclic Rings (e.g., Pyridine, Thiophene)Alter polarity, solubility, and potential for new interactions.
Carboxylic AcidTetrazoleImprove metabolic stability and oral bioavailability.

This table provides examples of common bioisosteric replacements and does not imply they have been specifically tested on this compound.

Advanced Applications and Future Research Directions

Challenges and Opportunities in the Synthesis and Development of Trifluoroethylated Urea (B33335) Compounds

The synthesis and development of trifluoroethylated urea compounds, a class of molecules with significant potential in medicinal chemistry and materials science, present a unique set of challenges and opportunities. The incorporation of the trifluoroethyl group can profoundly influence the biological and chemical properties of the parent urea molecule, but its introduction requires careful synthetic considerations.

Challenges in Synthesis:

Traditional methods for urea synthesis often involve hazardous reagents and harsh conditions, which pose significant safety and environmental concerns. nih.gov The most conventional approach involves the reaction of amines with phosgene (B1210022) or its equivalents. nih.gov Phosgene is a highly toxic gas, necessitating stringent safety protocols and specialized equipment for its handling. nih.gov The development of safer, more environmentally friendly synthetic routes is a primary challenge in this field.

Alternative methods have been developed to circumvent the use of phosgene, such as the use of isocyanates, carbon monoxide, or carbonates. nih.gov However, the synthesis of the requisite trifluoroethyl isocyanate precursor can be complex. One described method involves its production from perfluoroisobutene (PFIB), another hazardous starting material. nih.gov The development of efficient and scalable synthetic methodologies that avoid toxic reagents and intermediates remains a key hurdle.

Furthermore, the reactivity of the trifluoroethylamine precursor can influence reaction conditions and yields. The strong electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the amine, potentially requiring more forcing conditions or specific catalytic systems to achieve efficient urea formation. Overcoming these synthetic challenges is crucial for the broader exploration and utilization of trifluoroethylated urea compounds.

Opportunities in Development:

Despite the synthetic challenges, the opportunities presented by trifluoroethylated urea compounds are substantial, particularly in the realm of drug discovery. The introduction of fluorine-containing groups, such as the trifluoroethyl moiety, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of bioactive molecules.

The trifluoroethyl group can significantly increase the lipophilicity of a compound, which can improve its ability to cross biological membranes and enhance its bioavailability. Moreover, the carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation. This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic properties of a drug candidate.

The unique electronic properties of the trifluoroethyl group can also influence the binding affinity of a molecule to its biological target. Urea derivatives are known to form multiple hydrogen bonds with protein and receptor targets, and the presence of the trifluoroethyl group can modulate these interactions, potentially leading to increased potency and selectivity. nih.gov Research into trifluoroethyl-substituted ureas has already demonstrated their potential as anticancer agents, with moderate activity observed against various human cancer cell lines. nih.gov This highlights the vast opportunities for developing novel therapeutic agents based on this chemical scaffold.

AspectChallengesOpportunities
Synthesis Use of hazardous reagents like phosgene and perfluoroisobutene. nih.govnih.govDevelopment of greener and safer synthetic methodologies.
Reduced nucleophilicity of trifluoroethylamine requiring specific reaction conditions.Potential for novel catalytic approaches to facilitate urea formation.
Properties Potential for altered solubility and crystallinity affecting formulation.Enhanced lipophilicity and membrane permeability. researchgate.netrsc.org
Increased metabolic stability and longer biological half-life. researchgate.netrsc.org
Applications Limited number of commercially available trifluoroethylated building blocks.Modulation of drug-target interactions for improved potency and selectivity. nih.gov
Broad potential in medicinal chemistry, including anticancer applications. nih.gov

Future Perspectives for Research and Development of 1-Amino-3-(2,2,2-trifluoroethyl)urea

While specific research on this compound is not extensively documented in current literature, its chemical structure suggests several promising avenues for future investigation. The compound combines the unique properties of the trifluoroethyl group with the reactive aminourea (or semicarbazide) moiety, making it a potentially valuable building block in synthetic chemistry and a candidate for biological screening.

Synthetic Utility:

The primary amine of the aminourea group in this compound can serve as a versatile synthetic handle. It can readily react with aldehydes and ketones to form the corresponding semicarbazones. These derivatives are often crystalline solids, making them useful for the purification and characterization of carbonyl compounds. Furthermore, the aminourea moiety can be a precursor for the synthesis of various heterocyclic compounds, such as triazoles and thiadiazoles, which are important scaffolds in medicinal chemistry. Future research could focus on exploring the reactivity of this compound and developing a library of novel derivatives for various applications.

Medicinal Chemistry and Agrochemicals:

The combination of the trifluoroethyl group and the urea backbone suggests that this compound and its derivatives could possess interesting biological activities. The trifluoroethyl group may confer favorable pharmacokinetic properties, as discussed previously. The urea scaffold is a common feature in many approved drugs and bioactive compounds. nih.gov

Future research should involve the synthesis of a diverse library of compounds derived from this compound and their systematic screening for various biological activities. Potential therapeutic areas to explore include oncology, infectious diseases, and neurodegenerative disorders, where other fluorinated urea compounds have shown promise. Given that 2-amino-N-(2,2,2-trifluoroethyl) acetamide (B32628) is a key intermediate in the synthesis of the veterinary insecticide fluralaner, it is also plausible that this compound could serve as a precursor for novel agrochemicals. chemicalbook.com

Materials Science:

Urea and its derivatives are known for their ability to form extensive hydrogen-bonding networks, leading to the formation of well-ordered supramolecular structures. The introduction of the trifluoroethyl group could modify these hydrogen-bonding patterns and introduce new intermolecular interactions, such as fluorine-hydrogen bonds. This could lead to the development of novel materials with unique properties, such as liquid crystals, gels, or functional polymers. Future studies could investigate the self-assembly properties of this compound and its potential applications in materials science.

Research AreaFuture PerspectivesPotential Impact
Synthetic Chemistry Exploration as a building block for heterocyclic synthesis (e.g., triazoles, thiadiazoles).Access to novel chemical entities with diverse functionalities.
Development of a library of semicarbazone derivatives for purification and characterization of carbonyls.Provision of new tools for chemical synthesis and analysis.
Medicinal Chemistry Synthesis and screening of derivatives for anticancer, antimicrobial, and antiviral activity.Discovery of new lead compounds for drug development.
Investigation of its potential as a scaffold for enzyme inhibitors (e.g., kinases, proteases).Development of targeted therapies for various diseases.
Agrochemicals Design and synthesis of novel insecticides, herbicides, or fungicides.Contribution to the development of new crop protection agents.
Materials Science Study of self-assembly and supramolecular chemistry driven by hydrogen and fluorine bonding.Creation of new functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Amino-3-(2,2,2-trifluoroethyl)urea, and what key parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 2,2,2-trifluoroethylamine and urea derivatives. Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel. Yield improvements (up to 75–85%) are achieved by controlling moisture levels and using anhydrous conditions to minimize hydrolysis of intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%).
  • NMR : Confirm structure via <sup>1</sup>H NMR (δ 6.2 ppm for urea NH, δ 3.8–4.1 ppm for trifluoroethyl CH2) and <sup>19</sup>F NMR (δ -70 to -75 ppm for CF3).
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]<sup>+</sup> at m/z 193.1 .

Q. What are the thermodynamic stability and degradation pathways of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH guidelines:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C).
  • Forced Degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H2O2). Monitor degradation products via LC-MS to identify hydrolytic cleavage of the urea moiety or CF3 group oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular dynamics) predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Reaction Path Search : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis set to model transition states and activation energies.
  • Solvent Effects : Apply COSMO-RS to simulate solvent interactions and predict regioselectivity in nucleophilic substitutions.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots from controlled temperature reactions) .

Q. What experimental design strategies (e.g., factorial design) optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer : Implement a 2<sup>k</sup> factorial design to evaluate variables:

  • Factors : Temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF).
  • Response Variables : Yield, purity, and reaction time.
  • Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). A central composite design (CCD) can refine optimal conditions .

Q. How can conflicting spectroscopic data (e.g., unexpected <sup>19</sup>F NMR shifts) be resolved for derivatives of this compound?

  • Methodological Answer :

  • Cross-Validation : Re-run NMR with deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
  • Advanced Techniques : Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities.
  • Computational NMR : Compare experimental shifts with DFT-calculated values (GIAO method) to identify structural anomalies .

Q. What mechanistic insights explain the compound’s behavior in catalytic systems (e.g., hydrogen bonding or electron-withdrawing effects)?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated urea to probe hydrogen-bonding roles.
  • Electrochemical Analysis : Cyclic voltammetry (scan rate 100 mV/s) in acetonitrile reveals redox activity linked to the CF3 group’s electron-withdrawing nature.
  • In Situ IR : Monitor urea C=O stretching frequencies (1650–1700 cm<sup>−1</sup>) during catalysis to track intermediate formation .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between theoretical predictions and experimental results in reaction outcomes?

  • Methodological Answer :

  • Sensitivity Analysis : Vary computational parameters (basis set, solvation model) to assess robustness.
  • Error Source Identification : Check for unaccounted side reactions (e.g., via LC-MS) or impurities affecting kinetics.
  • Iterative Feedback : Use experimental data to refine computational models (e.g., adjusting transition-state geometries) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models (IC50/EC50 calculations) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
  • Replicate Design : Use triplicate measurements with independent syntheses to control batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.